molecular formula C27H29NO3 B13727128 (R)-ethyl 4-(biphenyl-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

(R)-ethyl 4-(biphenyl-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B13727128
M. Wt: 415.5 g/mol
InChI Key: ULFUJLFTRWWLPO-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-ITD-1, also known as (+)-Inhibitor of Transforming Growth Factor Beta Receptor Type I, is a small molecule inhibitor that has garnered significant attention in scientific research. This compound is particularly noted for its ability to selectively inhibit the activity of the transforming growth factor beta receptor type I, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-ITD-1 typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as nucleophilic substitution, reduction, and cyclization. The final step usually involves the resolution of the racemic mixture to obtain the desired enantiomer, (+)-ITD-1. The reaction conditions for each step are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of (+)-ITD-1 may involve large-scale synthesis using similar synthetic routes as those used in laboratory settings. industrial production often requires additional considerations such as cost-effectiveness, scalability, and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(+)-ITD-1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions often involve acidic or basic environments to facilitate the reaction.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions typically involve anhydrous solvents and controlled temperatures.

    Substitution: Common reagents include halides, alkylating agents, and nucleophiles. Conditions often involve polar aprotic solvents and specific temperature ranges.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in (+)-ITD-1 and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

(+)-ITD-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanisms of transforming growth factor beta receptor type I inhibition and to develop new inhibitors with improved properties.

    Biology: Employed in cell culture studies to investigate the role of transforming growth factor beta signaling in various cellular processes, including cell growth, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for diseases associated with dysregulated transforming growth factor beta signaling, such as cancer, fibrosis, and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting transforming growth factor beta receptor type I.

Mechanism of Action

The mechanism of action of (+)-ITD-1 involves the selective inhibition of the transforming growth factor beta receptor type I. This receptor is a serine/threonine kinase that phosphorylates downstream signaling molecules, leading to the activation of various cellular pathways. By inhibiting this receptor, (+)-ITD-1 prevents the phosphorylation and activation of these downstream molecules, thereby modulating cellular processes such as growth, differentiation, and apoptosis. The molecular targets of (+)-ITD-1 include the kinase domain of the transforming growth factor beta receptor type I and its associated signaling proteins.

Comparison with Similar Compounds

(+)-ITD-1 can be compared with other similar compounds that inhibit transforming growth factor beta receptor type I, such as:

    SB-431542: A selective inhibitor of transforming growth factor beta receptor type I with a similar mechanism of action but different chemical structure.

    LY-364947: Another selective inhibitor with distinct structural features and potency.

    GW-788388: A compound with broader specificity, inhibiting multiple receptors in the transforming growth factor beta signaling pathway.

The uniqueness of (+)-ITD-1 lies in its specific enantiomeric form, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other inhibitors.

Properties

Molecular Formula

C27H29NO3

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl (4R)-2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C27H29NO3/c1-5-31-26(30)23-17(2)28-21-15-27(3,4)16-22(29)25(21)24(23)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,24,28H,5,15-16H2,1-4H3/t24-/m0/s1

InChI Key

ULFUJLFTRWWLPO-DEOSSOPVSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC2=C([C@H]1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.